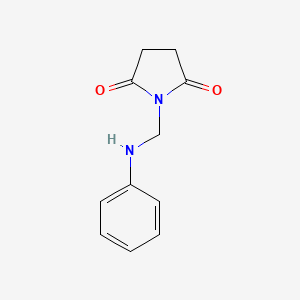

1-(Anilinomethyl)pyrrolidine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(anilinomethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-6-7-11(15)13(10)8-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCVRSBSNLNDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Pyrrolidine 2,5 Dione Ring Positions C 3 and C 4 :

Introducing substituents on the carbon atoms of the succinimide (B58015) ring is a key strategy for altering the molecule's three-dimensional shape and polarity. nih.gov

Steric Bulk and Conformational Rigidity: The addition of alkyl or aryl groups at the C-3 and C-4 positions can introduce steric hindrance, which can lock the ring into a preferred conformation. nih.gov This is crucial for optimizing interactions with specific biological targets, as the spatial arrangement of functional groups can significantly impact binding affinity. nih.gov For instance, SAR analysis of certain anticonvulsant derivatives revealed that activity is strongly affected by substituents at the C-3 position. nih.gov

Chirality: Introducing a single substituent at the C-3 or C-4 position creates a chiral center. The stereochemistry of these carbons can lead to different biological profiles for the resulting enantiomers due to different binding modes with enantioselective proteins. nih.gov

Polarity and Solubility: The introduction of polar functional groups (e.g., hydroxyl, carboxyl) can increase the hydrophilicity and aqueous solubility of the compound. Conversely, non-polar groups (e.g., alkyl, aryl) can enhance lipophilicity, which may influence membrane permeability.

Modification of the N 1 Substituent:

The N-1 position of the pyrrolidine-2,5-dione ring is the most common site for derivatization. In the case of 1-(Anilinomethyl)pyrrolidine-2,5-dione, this involves the entire anilinomethyl group.

Linker Modification: The methylene (B1212753) (-CH2-) linker between the succinimide (B58015) nitrogen and the anilino group can be extended or functionalized. Increasing the length of the alkyl chain can result in derivatives with altered pharmacokinetic properties, such as a quicker onset and longer duration of action. nih.gov

Replacement of the Anilino Group: The entire anilino moiety can be replaced with other functional groups to achieve different chemical properties. For example, replacing it with alkyl, cycloalkyl, or other aryl groups is a common strategy to explore a wider chemical space. nih.govebi.ac.uk The synthesis of various N-substituted derivatives is often achieved through methods like the Michael addition of ketones to N-substituted maleimides. nih.govebi.ac.uk

Substitution on the Phenyl Ring:

The phenyl ring of the anilino group is a prime target for modification to fine-tune electronic properties and introduce new interaction points.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) like halogens (e.g., -Cl, -Br) or nitro groups (-NO2), or electron-donating groups (EDGs) like alkyl (-CH3) or alkoxy (-OCH3) groups, can alter the electron density of the aromatic ring and the nitrogen atom of the anilino group. uobasrah.edu.iq These changes can influence the molecule's pKa, hydrogen bonding capacity, and potential for π-π stacking interactions.

Structure-Activity Relationships (SAR): Systematic substitution on the phenyl ring is a classic strategy in medicinal chemistry to build SAR. Studies on various pyrrolidine-2,5-dione derivatives have shown that the type and position of the substituent on an N-aryl ring can dramatically affect biological activity. For example, in one class of anticonvulsant agents, derivatives with a 3-trifluoromethylphenylpiperazine moiety were found to be most active. nih.gov

The following tables summarize research findings on how specific structural modifications influence the properties of pyrrolidine-2,5-dione derivatives.

| Modification Site | Substituent Type | Effect on Properties | Research Finding |

| Pyrrolidine (B122466) Ring (C-3) | Non-aromatic (sec-butyl) | Positively affects anticonvulsant activity. nih.gov | SAR analysis revealed that substituents at this position strongly affect anticonvulsant activity. nih.gov |

| N-1 Substituent | Alkyl chains (e.g., octyl, cyclohexyl) | Can impart significant biological activity; equipotent to reference drugs in some cases. nih.gov | 1-cyclohexyl and 1-octyl derivatives showed good inhibition of aromatase. nih.gov |

| N-1 Phenyl Ring | Halogens (e.g., -Br, -Cl) ontosight.aiontosight.ai | Influences lipophilicity and potential for interaction with biological targets. ontosight.aiontosight.ai | The presence of these substituents is noted as a key feature for potential biological activity. ontosight.aiontosight.ai |

| N-1 Phenyl Ring | Methoxy (-OCH3) | Can modulate interaction with biological targets like enzymes or receptors. ontosight.ai | The presence of a methoxyphenylpiperazinyl moiety is a key structural feature. ontosight.ai |

The table below illustrates the impact of different substituents on the biological activity of N-aryl succinimide (B58015) derivatives, providing a clear example of design principles in action.

| Base Scaffold | N-Aryl Substituent | Key Finding | Reference Compound(s) |

| Pyrrolidine-2,5-dione | 3-Trifluoromethylphenylpiperazine | Most active in Maximal Electroshock (MES) seizure test. nih.gov | Derivative 69k |

| Pyrrolidine-2,5-dione | 3,4-Dichlorophenylpiperazine | Active in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov | Not specified |

| Pyrrolidine-2,5-dione | 4-Fluorophenyl | Exhibited remarkable cytotoxic effects in MCF7 and HT29 cancer cell lines. researchgate.net | Compound S2 |

| Pyrrolidine-2,5-dione | 4-Aminophenyl | Showed potent inhibitory activity against aromatase and P450(17)alpha enzymes. nih.gov | Compounds 3 & 4 |

Computational Chemistry and Theoretical Investigations of 1 Anilinomethyl Pyrrolidine 2,5 Dione

Molecular Modeling and Simulation:These techniques use classical mechanics to simulate the movement and interactions of atoms and molecules over time.

3D Quantitative Structure-Reactivity Relationship (3D-QSRR) Analysis:3D-QSRR is a computational method used to correlate the three-dimensional properties of a series of molecules with their chemical reactivity. If data on the reactivity of a series of related compounds were available, a 3D-QSRR model could be developed to predict the reactivity of 1-(Anilinomethyl)pyrrolidine-2,5-dione and to design new compounds with desired reactivity profiles.

Without specific studies on this compound, it is impossible to populate these sections with the detailed research findings and data tables as requested. The scientific community has explored various other derivatives of pyrrolidine-2,5-dione, but the specific anilinomethyl derivative remains uncharacterized from a computational chemistry perspective in the available literature.

Pharmacophore Model Development in a Chemical Context

Pharmacophore modeling is a cornerstone of modern computational chemistry and drug discovery, defining the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific target. mdpi.comnih.gov This approach can be broadly categorized into ligand-based and structure-based methods. nih.gov

In the context of this compound and its analogues, pharmacophore models can be developed to understand their potential biological activity. For instance, studies on related pyrrolidine-2,5-dione derivatives have utilized these models to identify key features for activities such as aromatase inhibition and antidepressant effects. nih.govnih.gov A typical pharmacophore model for this class of compounds might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific three-dimensional arrangement.

The development of a pharmacophore model for this compound would involve the following hypothetical steps:

Conformational Analysis: Generating a set of low-energy conformations of the molecule to understand its flexibility and shape.

Feature Identification: Identifying key chemical features such as the aniline (B41778) nitrogen (potential hydrogen bond donor/acceptor), the carbonyl groups of the succinimide (B58015) ring (hydrogen bond acceptors), the phenyl ring (hydrophobic and aromatic feature), and the pyrrolidine (B122466) ring itself.

Model Generation: Using software to create a 3D arrangement of these features. This can be based on a known active ligand (ligand-based) or the active site of a target protein (structure-based). mdpi.com

Validation: The model's ability to distinguish between known active and inactive molecules would then be tested.

An illustrative pharmacophore model for a hypothetical receptor binding to this compound is presented below:

| Feature Type | Distance to Aromatic Ring Center (Å) | Vector Direction |

| Hydrogen Bond Acceptor 1 | 3.5 | Towards Carbonyl Oxygen 1 |

| Hydrogen Bond Acceptor 2 | 4.2 | Towards Carbonyl Oxygen 2 |

| Hydrogen Bond Donor | 2.8 | From Anilino NH |

| Hydrophobic Center | 0.0 | Phenyl Ring Centroid |

Structure-Reactivity Relationships from Computational Data

Computational data, primarily from methods like Density Functional Theory (DFT), are instrumental in elucidating the relationship between the structure of a molecule and its chemical reactivity. beilstein-journals.orgnih.gov For this compound, these investigations can predict sites of reactivity, reaction mechanisms, and the stability of different isomers.

Studies on similar pyrrolidine-dione systems have used DFT calculations to explore tautomerism and reaction pathways. beilstein-journals.org For instance, the presence of the anilinomethyl group can influence the electronic properties of the pyrrolidine-2,5-dione core. Computational analyses can quantify this influence through various descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygens would be expected to be regions of negative potential, while the anilino proton would be a site of positive potential.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which can stabilize certain conformations and influence reactivity.

A hypothetical table of calculated reactivity descriptors for this compound is shown below:

| Descriptor | Calculated Value | Implication |

| HOMO Energy | -6.8 eV | Region of electron donation (likely the aniline ring) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (likely the dione (B5365651) system) |

| HOMO-LUMO Gap | 5.6 eV | Indicates moderate kinetic stability |

| Dipole Moment | 3.5 D | Suggests a polar molecule |

Structure-activity relationship (SAR) analyses of pyrrolidine-2,5-dione derivatives have shown that substituents on the pyrrolidine ring significantly affect their biological activity. nih.gov

Predictive Modeling for Chemical Transformations

Computational chemistry enables the predictive modeling of chemical transformations, providing insights into reaction mechanisms and product selectivity. nih.gov For this compound, this could involve modeling its synthesis, degradation, or further functionalization.

For example, the synthesis of this compound likely involves a Mannich-type reaction between succinimide, formaldehyde, and aniline. Computational modeling could be used to:

Calculate Reaction Energies: Determine the thermodynamics of the reaction by calculating the energies of reactants, intermediates, transition states, and products.

Map Potential Energy Surfaces (PES): Identify the lowest energy pathway for the reaction, thus predicting the most likely mechanism. beilstein-journals.orgnih.gov

Predict Kinetic vs. Thermodynamic Control: DFT calculations can show whether kinetic or thermodynamic factors are more significant in determining the final product distribution. beilstein-journals.orgnih.gov

Predictive models can also be developed for transformations such as hydrolysis of the succinimide ring or reactions at the aniline moiety. These models would be based on calculated activation energies for different possible reaction pathways.

Below is a hypothetical table illustrating predicted activation energies for potential transformations of this compound:

| Transformation | Proposed Reagent | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

| N-dealkylation | Strong Acid | 25 | Moderate conditions |

| Aromatic Nitration | HNO3/H2SO4 | 15 | Favorable |

| Ring Opening | NaOH | 20 | Requires heating |

These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding further experimental and theoretical work on this and related compounds.

Spectroscopic and Advanced Analytical Characterization of 1 Anilinomethyl Pyrrolidine 2,5 Dione

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. For a compound like 1-(Anilinomethyl)pyrrolidine-2,5-dione, which may have limited volatility, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

The derivatization process typically involves a chemical reaction that modifies the functional groups of the analyte. For this compound, the secondary amine within the anilinomethyl group possesses an active hydrogen that can be targeted for derivatization. Common derivatization strategies for such compounds include silylation, acylation, and alkylation.

Silylation, for instance, involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the polarity of the molecule, thereby increasing its volatility. Acylation, using reagents such as trifluoroacetic anhydride (B1165640) (TFAA), introduces an acyl group, which can also enhance volatility and improve chromatographic peak shape.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of the derivatized compound is based on its differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

Following chromatographic separation, the eluted derivative enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides valuable information about the structure of the derivatized molecule, allowing for its unequivocal identification. While specific experimental GC-MS data for volatile derivatives of this compound is not extensively reported in the literature, the principles of derivatization followed by GC-MS analysis are a standard and effective approach for the characterization of N-substituted succinimides and related compounds.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been specifically reported, the crystallographic data of the parent compound, pyrrolidine-2,5-dione (succinimide), offers valuable insight into the expected geometry of the pyrrolidine-2,5-dione ring system. The analysis of related N-substituted succinimide (B58015) derivatives further aids in predicting the solid-state conformation of the title compound.

The crystallographic data for pyrrolidine-2,5-dione is summarized in the table below.

| Crystal Data for Pyrrolidine-2,5-dione | |

| Chemical Formula | C₄H₅NO₂ |

| Formula Weight | 99.09 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| V (ų) | 904.00 (8) |

| Z | 8 |

| Temperature (K) | 135 |

| Radiation | Mo Kα |

Data obtained from the crystallographic study of pyrrolidine-2,5-dione.

The determination of the crystal structure of this compound would require the growth of single crystals of suitable quality, followed by data collection using a single-crystal X-ray diffractometer. The resulting data would allow for the precise determination of its molecular and supramolecular structure.

Elemental Analysis (e.g., Microanalysis, AAS/ICP for Metal Complexes)

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For an organic compound such as this compound, microanalysis is typically employed to ascertain the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This technique provides a crucial verification of the compound's empirical formula and is a standard method for assessing the purity of a synthesized substance.

The process of microanalysis involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then quantitatively measured. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated.

The theoretical elemental composition of this compound, with the chemical formula C₁₁H₁₂N₂O₂, can be calculated from its atomic constituents. These theoretical values serve as a benchmark against which the experimentally determined percentages are compared. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the compound's assigned chemical formula and its purity.

Below is a table showing the calculated elemental composition of this compound.

| Theoretical Elemental Composition of this compound (C₁₁H₁₂N₂O₂) | |

| Element | Mass Percentage (%) |

| Carbon (C) | 64.69 |

| Hydrogen (H) | 5.92 |

| Nitrogen (N) | 13.72 |

| Oxygen (O) | 15.67 |

In the context of metal complexes involving this compound as a ligand, techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy would be employed to determine the identity and quantity of the metal present. However, for the pure organic compound itself, CHN microanalysis is the standard and most relevant form of elemental analysis.

Structural Modifications and Derivatization Strategies for the Pyrrolidine 2,5 Dione Scaffold

Synthesis of Analogues and Homologues of 1-(Anilinomethyl)pyrrolidine-2,5-dione

The synthesis of analogues of this compound and related N-substituted pyrrolidine-2,5-diones is typically achieved through the condensation of a primary amine with succinic anhydride (B1165640) or its derivatives. For instance, N-substituted pyrrolidine-2,5-diones can be prepared by reacting cycloalkyl, alkyl, or aryl amines with maleimides via a Michael addition, catalyzed by a self-assembled three-component system. ebi.ac.uk Another common method involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines at elevated temperatures (e.g., 180 °C). nih.gov

Homologues, where the linker between the aniline (B41778) and pyrrolidine-2,5-dione moieties is extended, can be synthesized by using amines like 1-(2-aminoethyl)- or 1-(3-aminopropyl)-4-arylpiperazines, which react with dicarboxylic acids to form the corresponding succinimide (B58015) derivatives. nih.gov Similarly, reacting γ–butyrolactone (GBL) with primary amines at high temperatures (200-300°C) can produce N-substituted pyrrolidine-2-ones, a related scaffold. rdd.edu.iq These fundamental reactions allow for the creation of a diverse library of compounds by varying the amine and the succinic acid precursor.

Exploration of Substituent Effects on Chemical Behavior

The chemical and biological behavior of the this compound scaffold is highly influenced by the presence, nature, and position of substituents on its core components: the aromatic ring, the pyrrolidine (B122466) ring, and the linker.

Modifications to the aniline ring significantly impact the properties of the molecule. Structure-activity relationship (SAR) studies on various pyrrolidine-2,5-dione derivatives reveal that the electronic and steric properties of substituents on the phenyl ring are critical. For example, in a series of anticonvulsant agents, derivatives with a phenylpiperazine moiety attached to the core showed that a 3-trifluoromethyl group was highly effective in the maximal electroshock (MES) test, while 3,4-dichlorophenylpiperazines were active in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

In another study focused on anti-inflammatory agents, a disubstitution pattern on an N-benzyl(4-methoxyphenyl)amino moiety was found to mimic the diaryl pattern of traditional COX-2 inhibitors, leading to high potency. nih.gov This highlights how substitutions on the aromatic ring can be tailored to interact with specific biological targets.

Substitution directly on the pyrrolidine-2,5-dione ring offers another avenue for modifying molecular properties. The activity of certain anticonvulsant compounds is strongly affected by substituents at the 3-position of the scaffold. nih.gov For instance, 3-benzhydryl and 3-isopropyl derivatives showed favorable protection in the scPTZ test, whereas 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov In a different series, a non-aromatic substituent (sec-butyl) at position 3, combined with a 3-trifluoromethylphenylpiperazine fragment, positively influenced anticonvulsant activity. nih.gov

The synthesis of these substituted rings can be achieved through various methods, including the reaction of succinic acid derivatives with amino acids at high temperatures. nih.gov A novel method for creating 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones involves a rearrangement reaction of 3-substituted coumarins with nitromethane. nih.govnih.gov

Below is a table summarizing the effect of substituents on the pyrrolidine ring on anticonvulsant activity.

| Substituent at Position 3 | Phenylpiperazine Fragment | Most Effective Test | Reference |

| Benzhydryl | Various | scPTZ | nih.gov |

| Isopropyl | Various | scPTZ | nih.gov |

| Methyl | Various | MES | nih.gov |

| Unsubstituted | Various | MES | nih.gov |

| sec-Butyl | 3-Trifluoromethylphenylpiperazine | MES, 6 Hz | nih.gov |

The anilinomethyl linker serves to connect the aromatic and heterocyclic components. While specific modifications to the single methylene (B1212753) (-CH2-) linker of this compound are not extensively detailed in the provided context, the synthesis of homologues with longer chains (e.g., ethyl, propyl) is a common strategy. nih.gov This alteration in linker length changes the spatial relationship between the two terminal ring systems, which can significantly affect how the molecule fits into a target's binding site. For instance, the length of the alkyl chain in N-substituted pyrrolidine-2,5-dione inhibitors was shown to be a determinant of activity against various enzymes. nih.gov

Formation of Spirocyclic Pyrrolidine-2,5-diones

Spirocyclic systems, where two rings share a single carbon atom, introduce significant three-dimensionality to the pyrrolidine-2,5-dione scaffold. nih.govrsc.org A primary method for their synthesis is the multicomponent 1,3-dipolar cycloaddition reaction. nih.govrsc.orgtandfonline.com This reaction can be used to stereoselectively produce spirooxindole pyrrolidine derivatives. nih.govrsc.org

The process often involves the in-situ generation of an azomethine ylide from the reaction of isatin (B1672199) and a secondary amino acid (like sarcosine (B1681465) or thiazolidine-4-carboxylic acid). nih.govrsc.org This ylide then reacts with a dipolarophile, such as a 5-arylidene thiazolidine-2,4-dione, to yield the final spirocyclic product. nih.govrsc.org These one-pot, three-component reactions are efficient for creating complex molecules with multiple stereogenic centers in a single step. nih.govrsc.org Novel spirocyclic pyrrolidines have also been synthesized from (hetero)alicyclic ketones, which are converted into an electron-deficient exocyclic alkene that reacts with an N-benzyl azomethine ylide. nih.gov

The table below outlines a general scheme for the synthesis of spirooxindole pyrrolidines.

| Reactant 1 | Reactant 2 | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Isatin | Thiazolidine-4-carboxylic acid | 5-Arylidene thiazolidine-2,4-diones | MnCoCuFe2O4@l-proline | Spiro oxindole (B195798) pyrrolothiazole | nih.govrsc.org |

| Isatin | Sarcosine | (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et3N, Acetonitrile, Reflux | Rhodanine-substituted spirooxindole pyrrolidine | tandfonline.com |

Conjugation with Other Heterocyclic Systems (e.g., Coumarins, Azacoumarins, Indoles)

Fusing or linking the pyrrolidine-2,5-dione scaffold with other heterocyclic systems is a powerful strategy to create hybrid molecules with novel properties.

Coumarins: A novel rearrangement reaction has been developed for the synthesis of 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones starting from 3-substituted coumarins. nih.govnih.gov The reaction proceeds by treating coumarins that contain electron-withdrawing groups with nitromethane, leading to the formation of the pyrrolidine-2,5-dione ring. nih.gov

Indoles: While direct conjugation with this compound is not specified, a novel indole (B1671886) synthesis has been developed through the conjugate addition of pyrrolidine to o-nitrophenylacetylenes, followed by reductive cyclization. elsevierpure.com This indicates the chemical compatibility and potential for synthetic routes combining these two important heterocyclic scaffolds. Spirooxindole systems, which contain an indole moiety, are frequently synthesized incorporating a pyrrolidine ring via 1,3-dipolar cycloaddition reactions, as discussed in the previous section. nih.govrsc.orgtandfonline.com

This strategic derivatization, encompassing analogue synthesis, substituent modulation, spirocyclization, and heterocyclic conjugation, underscores the versatility of the pyrrolidine-2,5-dione scaffold for developing new chemical entities.

Design Principles for Novel Pyrrolidine-2,5-dione Derivatives with Tunable Chemical Properties

The core structure of this compound offers three primary regions for derivatization: the pyrrolidine-2,5-dione ring, the N-1 substituent (the anilinomethyl group), and the phenyl ring of the anilino moiety.

Applications of 1 Anilinomethyl Pyrrolidine 2,5 Dione and Its Derivatives in Chemical Science

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

1-(Anilinomethyl)pyrrolidine-2,5-dione and its derivatives serve as versatile building blocks in organic synthesis, primarily due to the presence of the reactive succinimide (B58015) moiety and the anilinomethyl group. The succinimide ring, a cyclic imide, is susceptible to various nucleophilic attacks, leading to ring-opening reactions that can be exploited to synthesize a range of functionalized molecules.

These compounds are particularly useful in the synthesis of more complex heterocyclic systems. The nitrogen atom of the pyrrolidine-2,5-dione ring and the aniline (B41778) nitrogen provide multiple reaction sites. For instance, derivatives of succinimide are utilized as precursors for the synthesis of various heterocyclic compounds. uobaghdad.edu.iq The Mannich reaction, which is used to synthesize this compound, is a fundamental carbon-carbon bond-forming reaction that provides a pathway to a wide array of beta-amino carbonyl compounds. academicjournals.org These Mannich bases are, in turn, valuable intermediates for the synthesis of natural products and pharmaceuticals. oarjbp.com

The reactivity of the anilinomethyl group can also be harnessed for further functionalization. The N-C bond can be cleaved under certain conditions, allowing for the transfer of the anilinomethyl group to other nucleophiles. Furthermore, the aromatic ring of the aniline moiety can be substituted to introduce additional functionalities, thereby expanding the synthetic utility of these compounds. Research has shown that N-substituted succinimides are key intermediates in the synthesis of various biologically active molecules. nih.govnih.gov

Ligand Chemistry and Coordination Complexes

The field of coordination chemistry has seen the application of Mannich bases as versatile ligands for the formation of metal complexes. oarjbp.comuotechnology.edu.iq The presence of multiple donor atoms, specifically the nitrogen atoms of the pyrrolidine-2,5-dione ring and the aniline moiety, as well as the carbonyl oxygen atoms, allows this compound and its derivatives to act as polydentate ligands.

Synthesis of Metal Complexes Incorporating Pyrrolidine-2,5-dione Ligands

The synthesis of metal complexes with ligands derived from pyrrolidine-2,5-dione is an active area of research. These complexes are typically prepared by reacting a metal salt with the ligand in a suitable solvent. The coordination can occur through one or more of the potential donor sites, leading to a variety of coordination modes and complex geometries.

While specific studies on the complexation of this compound are not extensively documented in readily available literature, the general principles of coordination chemistry of succinimide-based ligands provide a framework for understanding their potential. For example, studies on other N-substituted succinimide derivatives have shown their ability to coordinate with various transition metals. nih.gov The nature of the metal ion, the substituents on the aniline ring, and the reaction conditions all play a crucial role in determining the structure and properties of the resulting metal complex.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Monodentate | Aniline Nitrogen | Transition Metals (e.g., Cu(II), Ni(II), Co(II)) |

| Bidentate | Aniline Nitrogen and one Carbonyl Oxygen | Lanthanides, Alkaline Earth Metals |

| Bridging | Aniline Nitrogen and Pyrrolidine-2,5-dione Nitrogen | Transition Metal Clusters |

This table is illustrative and based on the general coordination chemistry of related ligands.

Characterization of Coordination Geometry and Bonding Properties

The characterization of metal complexes involving pyrrolidine-2,5-dione ligands is crucial for understanding their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose. X-ray crystallography is the most definitive method for determining the precise coordination geometry and bond lengths within the complex. scirp.org

Infrared (IR) spectroscopy can provide valuable information about the coordination sites. A shift in the stretching frequency of the C=O or N-H bonds upon complexation can indicate their involvement in bonding to the metal center. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the structure of these complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.

For paramagnetic metal complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are used to probe the electronic structure and magnetic properties of the metal center.

Catalytic Applications, e.g., as Organocatalysts

The development of small organic molecules as catalysts, known as organocatalysis, has become a major area of research in organic chemistry. Pyrrolidine-based structures are among the most successful scaffolds for the design of organocatalysts, particularly in asymmetric synthesis. nih.govbeilstein-journals.orguvm.edu

While the direct application of this compound as an organocatalyst is not widely reported, its structural features suggest potential in this area. The pyrrolidine (B122466) nitrogen, after potential modification or in its protonated form, could act as a Lewis base or a Brønsted acid, respectively. The aniline moiety can also be functionalized to introduce other catalytic groups.

Derivatives of pyrrolidine have been successfully employed as organocatalysts in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.com The stereogenic center that can be created at the carbon atom connecting the aniline and the pyrrolidine-2,5-dione ring offers the possibility of developing chiral catalysts for enantioselective transformations. Further research into the catalytic activity of this compound and its chiral derivatives could lead to the discovery of novel and efficient organocatalysts.

Potential in Materials Science Research

The unique chemical structure of this compound and its derivatives makes them interesting building blocks for the synthesis of functional materials. The presence of the pyrrolidine-2,5-dione ring and the aromatic aniline group can impart specific properties to polymers and other materials.

The succinimide ring can be incorporated into polymer backbones or used as a pendant group. Polymers containing succinimide units are known to exhibit interesting properties and can be further modified through ring-opening reactions. For instance, functional polymers have been synthesized using multicomponent reactions like the Mannich reaction, which is used to prepare the parent compound. nih.gov The anilinomethyl group provides a site for further polymerization or for grafting onto existing polymer chains.

The development of functional polymers with tailored properties is a rapidly growing field. nih.gov The incorporation of this compound or its derivatives into polymer structures could lead to materials with enhanced thermal stability, specific recognition capabilities, or interesting optical and electronic properties. For example, Mannich bases have been used in the production of polymers and as additives in various industrial applications. uotechnology.edu.iqnih.gov Further exploration of these compounds in polymer chemistry could lead to the development of novel materials for a wide range of applications.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 1-(Anilinomethyl)pyrrolidine-2,5-dione involves the condensation of succinimide (B58015), aniline (B41778), and formaldehyde. oarjbp.comacademicjournals.org While effective, future research is trending towards more efficient, sustainable, and versatile synthetic methodologies.

Emerging synthetic approaches aim to improve yield, reduce reaction times, and minimize environmental impact. These include microwave irradiation, solvent-free conditions, and ultrasonic-assisted techniques which have been successfully applied to other Mannich bases. oarjbp.comresearchgate.net A significant area of development is the use of novel catalysts to enhance reaction efficiency and selectivity. While many Mannich reactions are acid-catalyzed, future routes could explore transition metal salts or organocatalysts to facilitate the synthesis under milder conditions. organic-chemistry.orgrsc.org

Furthermore, one-pot, multi-component reaction strategies are becoming increasingly important. organic-chemistry.org Designing a cascade reaction where the initial Mannich condensation is followed by an in-situ functionalization of the aniline or succinimide ring could provide rapid access to a library of complex derivatives from simple starting materials. researchgate.net The development of asymmetric catalytic systems, potentially using chiral organocatalysts, would enable the stereoselective synthesis of derivatives, a crucial aspect for pharmacological applications. wikipedia.orgnih.govrsc.org

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of parameters for scale-up and application to diverse substrates. |

| Solvent-Free Reactions | Reduced environmental impact, simplified workup procedures. | Development of solid-state or high-temperature melt conditions. |

| Organocatalysis | Metal-free conditions, high stereoselectivity, mild reaction conditions. | Design of novel chiral catalysts for asymmetric synthesis of substituted analogues. |

| One-Pot Cascade Reactions | Increased molecular complexity from simple precursors, improved atom economy. | Combining the Mannich reaction with subsequent cyclization or cross-coupling steps. |

Advanced Mechanistic Studies using Cutting-Edge Techniques

The reactivity of this compound is largely governed by its ability to act as a precursor to an N-acyliminium ion. This highly electrophilic intermediate is key to many of its subsequent chemical transformations. researchgate.netchemistrysteps.comdocumentsdelivered.com Future mechanistic studies will focus on the direct observation and characterization of this and other transient species.

Cutting-edge spectroscopic techniques, such as in-situ NMR and stopped-flow IR spectroscopy, can be employed to monitor the reaction progress in real-time. This would allow for the identification of intermediates, the determination of reaction kinetics, and a deeper understanding of the reaction mechanism under various catalytic conditions. beilstein-journals.org For instance, observing the equilibrium between the Mannich base and the N-acyliminium ion under different pH conditions could provide invaluable data for optimizing reactions. nih.gov

Furthermore, advanced mass spectrometry techniques can be used to trap and characterize reactive intermediates. Unraveling the precise mechanism—whether it proceeds via an elimination-addition pathway involving the N-acyliminium ion or a direct nucleophilic substitution—is crucial for controlling reaction outcomes and designing new transformations. researchgate.net

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental synthesis is a powerful tool for modern chemical research. For this compound, this integrated approach can accelerate the discovery of new reactions and the rational design of novel derivatives.

Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, predict the stability of intermediates like N-acyliminium ions, and rationalize stereochemical outcomes. nih.govrsc.orgresearchgate.net Computational studies can elucidate the electronic structure, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which are correlated with the molecule's reactivity and potential for biological activity. rsc.orgnih.gov

Future research will leverage high-throughput computational screening to virtually test libraries of potential reactants (nucleophiles, electrophiles) with the N-acyliminium ion derived from the title compound. nih.govrsc.org This can identify promising new reactions that can then be validated experimentally. This approach saves significant time and resources by prioritizing experiments with the highest probability of success. For example, DFT modeling can predict the regioselectivity of reactions on the aniline ring, guiding the synthesis of specifically substituted derivatives. nih.gov

| Computational Tool | Application in Future Research | Expected Outcome |

| Density Functional Theory (DFT) | Modeling transition states, calculating intermediate stabilities, predicting electronic properties (HOMO/LUMO). | Rationalization of observed reactivity and selectivity; prediction of new reaction pathways. researchgate.netrsc.org |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments or within a biological target's active site. | Understanding solvation effects on reaction mechanisms; predicting binding modes for drug design. |

| High-Throughput Virtual Screening | Docking large libraries of virtual compounds against a biological target or reacting a virtual library with the target scaffold. | Identification of novel bioactive derivatives; discovery of new chemical transformations. nih.gov |

Exploration of New Chemical Transformations and Reactivity Patterns

The core reactivity of this compound as an N-acyliminium ion precursor opens the door to a wide range of unexplored chemical transformations. researchgate.netdocumentsdelivered.com Future research will focus on expanding the scope of nucleophiles that can react with this intermediate to form new carbon-carbon and carbon-heteroatom bonds.

While classic Mannich reactions involve enolizable carbonyl compounds, emerging research explores a much broader range of nucleophiles. chemistrysteps.com The N-acyliminium ion can be trapped by silyl (B83357) enol ethers, arenes, heteroarenes, and enamides, leading to complex molecular architectures. nih.govresearchgate.net Intramolecular versions of these reactions are particularly powerful, allowing for the rapid construction of polycyclic and heterocyclic ring systems. nih.govresearchgate.net

Another promising avenue is the use of this compound in redox-neutral reactions. For example, a redox-Mannich reaction could involve the in-situ oxidation of an amine to an iminium ion, which then reacts with a nucleophile, expanding the scope beyond traditional aldehydes. acs.org The exploration of its role in multicomponent reactions beyond the initial synthesis will also be a key area for creating molecular diversity. organic-chemistry.org

Design of Functionally Tunable Chemical Scaffolds for Diverse Applications

The pyrrolidine-2,5-dione (succinimide) moiety is a "privileged scaffold" in medicinal chemistry, known for its role in compounds with anticonvulsant, anti-inflammatory, and anticancer activities. researchgate.netfrontiersin.orgnih.gov this compound serves as an excellent starting point for creating functionally tunable scaffolds for diverse applications, from drug discovery to materials science.

By modifying the substitution pattern on the aniline ring and the succinimide core, researchers can fine-tune the steric and electronic properties of the molecule. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity. researchgate.net For example, introducing different functional groups can enhance binding affinity to specific biological targets or alter physicochemical properties like solubility and cell permeability.

The development of hybrid molecules, where the this compound scaffold is linked to other pharmacophores, is a promising strategy for creating dual-action agents or compounds with novel mechanisms of action. nih.gov Beyond medicine, the reactivity of this compound could be harnessed to create novel polymers or functional materials, where the pyrrolidine-2,5-dione unit can participate in polymerization or act as a recognition site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.